2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring attached to a spirocyclic amine, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of pyridin-4-ylmethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one
2-(Pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one
2-(Pyridin-4-ylmethyl)-2,6-diazaspiro[4.5]decan-1-one
Uniqueness: 2-(Pyridin-4-ylmethyl)-2,7-diazaspiro[45]decan-1-one is unique due to its specific substitution pattern on the pyridine ring and the spirocyclic structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(4-1-6-16-11-14)5-9-17(13)10-12-2-7-15-8-3-12/h2-3,7-8,16H,1,4-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSLEQCPCLVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=NC=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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